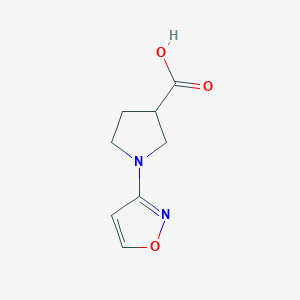

1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid

描述

1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine core substituted with an isoxazole ring at the 1-position and a carboxylic acid group at the 3-position. Isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule.

属性

IUPAC Name |

1-(1,2-oxazol-3-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-8(12)6-1-3-10(5-6)7-2-4-13-9-7/h2,4,6H,1,3,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRPMDVFPPQBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will delve into the biochemical properties, cellular effects, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

This compound exhibits significant interactions with various biomolecules, primarily mediated through its isoxazole and pyrrolidine moieties. These interactions can lead to modulation of enzyme activities, affecting biochemical pathways crucial for cellular functions.

Key Biochemical Properties:

- Enzyme Interactions: The compound can inhibit or activate enzymes by binding to their active sites, influencing their catalytic activities.

- Gene Expression Modulation: It interacts with transcription factors, thereby altering gene expression profiles.

- Metabolic Pathways: The compound participates in various metabolic processes, impacting metabolite levels and cellular metabolism.

Cellular Effects

The compound's influence on cellular processes is multifaceted. It affects cell signaling pathways and can induce changes in cellular responses based on its concentration.

Cellular Effects Overview:

- Signaling Pathways: Modulation of key signaling molecules leads to altered cellular responses.

- Gene Expression Changes: Interaction with regulatory proteins affects transcriptional activity.

- Dosage Dependency: The biological effects vary significantly with dosage; low doses may have minimal effects, while higher doses can lead to substantial physiological changes.

The mechanism by which this compound exerts its biological effects involves its binding interactions with specific molecular targets. This can include:

- Enzyme Inhibition: Compounds like this can inhibit fatty acid synthase (FAS), a crucial enzyme in lipid metabolism .

- Receptor Modulation: The compound may interact with receptors involved in various signaling pathways, potentially offering therapeutic benefits in conditions like inflammation and metabolic disorders .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound. Below are summarized findings from relevant research:

Therapeutic Applications

The therapeutic potential of this compound is broad, encompassing various medical fields:

Potential Applications:

科学研究应用

Therapeutic Applications

1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid has been investigated for its potential therapeutic applications, particularly in the modulation of the fibrinolytic system. This system plays a crucial role in the breakdown of blood clots, making it significant for treating conditions such as:

- Inherited bleeding disorders : The compound may help manage conditions where excessive bleeding occurs.

- Stroke : By modulating fibrinolysis, it could aid in stroke recovery or prevention.

- Menorrhagia : It may provide relief for women experiencing heavy menstrual bleeding.

- Liver diseases : Its role in fibrinolysis modulation can be beneficial in managing liver-related complications.

- Hereditary angioedema : The compound has shown promise in treating this condition by stabilizing blood clotting mechanisms .

Structure-Activity Relationship (SAR) Studies

Research has focused on the structure-activity relationships of isoxazole derivatives, including this compound. These studies have demonstrated that modifications to the isoxazole ring can significantly alter biological activity and pharmacokinetic properties. For example, certain substitutions have led to compounds with improved potency against specific biological targets, such as nuclear receptors involved in autoimmune diseases .

Table 1: Summary of SAR Findings

| Compound | IC50 (μM) | Biological Target | Observations |

|---|---|---|---|

| Example 1 | 2.85 | Plasminogen | Moderate activity |

| Example 2 | 169 | Plasminogen | Low activity |

| Example 3 | 1.16 | RORγt | High potency |

| Example 4 | 150 | RORγt | Moderate potency |

Drug Discovery and Development

The compound's unique structure makes it a valuable candidate in drug discovery. Its ability to act as an allosteric modulator opens up new avenues for developing selective drugs that can target specific pathways without the side effects associated with traditional orthosteric modulators. This characteristic is particularly beneficial for conditions like autoimmune diseases where precision is crucial .

Case Studies and Research Findings

- Fibrinolytic Activity : A study evaluated various derivatives of isoxazole for their ability to modulate fibrinolysis. The findings indicated that specific structural modifications could enhance efficacy while reducing side effects, thus paving the way for safer therapeutic agents .

- Allosteric Modulation : Research highlighted the development of isoxazole derivatives as allosteric inverse agonists for RORγt, showing a significant increase in potency and selectivity compared to existing treatments .

- Synthetic Methodologies : Recent advancements in synthetic methodologies have simplified the production of pyrrolidine derivatives, including this compound. These methods emphasize high stereoselectivity and efficiency, which are crucial for large-scale pharmaceutical applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid with other pyrrolidine-3-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and functional applications.

Structural and Physicochemical Properties

Key Observations :

- Isoxazole vs. Indole : The isoxazole ring in the target compound is smaller and more polar than the indole group in ’s analog, which may reduce steric hindrance and improve solubility .

- Ketone vs.

- Allyl vs. Pyridinylmethyl : Allyl substituents () introduce flexibility, while pyridinylmethyl groups () enhance hydrogen-bonding interactions, critical for target binding .

准备方法

Cycloaddition of Nitrile Oxides and Alkynes

A widely used method for isoxazole synthesis is the [3+2] cycloaddition between nitrile oxides and alkynes or enamines. This approach can be adapted to prepare isoxazole rings substituted at the 3-position, which is relevant for 1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid.

- Nitrile oxides are generated in situ from chloroximes by base treatment (e.g., triethylamine).

- The cycloaddition proceeds under mild, metal-free conditions.

- Solvents such as ethyl acetate, tetrahydrofuran, or dichloromethane are commonly used, with water also being explored as a green solvent.

- High dilution conditions (substrate/solvent ratio ~1/10 wt/v) are critical to avoid side reactions like furoxan formation.

- This method is scalable, enabling multigram synthesis of N-Boc protected aminoisoxazoles, which are key intermediates.

Heterocyclization of Functionalized Halogenoximes

Another approach involves heterocyclization of halogenoximes with propargylic alcohols or other electrophiles:

- Metal-free cycloaddition of halogenoximes and propargylic alcohols can yield 5-substituted isoxazoles.

- Nucleophilic substitution on 5-bromomethyl derivatives provides an alternative route.

- Deoxofluorination strategies enable the preparation of fluorinated isoxazoles, demonstrating the adaptability of the method to various substituents.

Preparation of Pyrrolidine-3-carboxylic Acid Core

The pyrrolidine-3-carboxylic acid scaffold can be synthesized or functionalized through:

- Starting from amino acids such as proline or related derivatives.

- Oxidation and substitution reactions to introduce functional groups at the 3-position.

- Esterification and subsequent transformations to obtain the desired carboxylic acid functionality.

For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized starting from 2-aminophenol and itaconic acid, followed by chlorination and esterification steps.

Integration of Isoxazole and Pyrrolidine Moieties

The key step is the coupling or cyclization that links the isoxazole ring at the 1-position to the pyrrolidine-3-carboxylic acid:

- This can be achieved by using amino acids as starting materials, which are converted into aminoisoxazoles via the cycloaddition approach.

- Protection strategies (e.g., N-Boc protection) facilitate selective reactions.

- Acid-catalyzed condensations and functional group interconversions enable the formation of the target compound.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations | Scale-up Potential |

|---|---|---|---|---|

| [3+2] Cycloaddition (Nitrile Oxides + Alkynes) | Chloroximes + alkynes, base (triethylamine), ethyl acetate or water, high dilution | Metal-free, regioselective, scalable to multigrams | Requires careful control of dilution to avoid side products | High (up to 50 g reported) |

| Heterocyclization of Halogenoximes | Halogenoximes + propargylic alcohols, nucleophilic substitution | Metal-free, versatile for fluorinated derivatives | Availability of starting halogenoximes can be limiting | Moderate |

| Pyrrolidine Core Synthesis from Amino Acids | Amino acids (e.g., proline), oxidation, esterification, chlorination | Utilizes readily available amino acids | Multiple steps may be required | Moderate |

| Acid-Catalyzed Condensation | Carboxylic acid derivatives + diketones, acid catalyst | Enables functionalized pyrrolidine derivatives | Requires careful control of reaction conditions | Moderate |

Research Findings and Notes

- Metal-free synthesis routes are preferred for environmental and safety reasons, avoiding toxic metals and hypervalent iodine reagents.

- High dilution conditions are essential in cycloaddition reactions to prevent side reactions such as furoxan formation.

- The use of diverse solvents including water has been explored to improve the green chemistry profile of the synthesis.

- The synthetic approaches are adaptable to various substituents on the isoxazole ring, including fluoroalkyl groups, expanding the compound’s chemical space.

- Esterification and protection/deprotection strategies are commonly employed to handle functional groups during multi-step syntheses.

常见问题

Q. What are the recommended synthetic routes for 1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group coupling. For example:

- Step 1: Prepare the pyrrolidine-3-carboxylic acid backbone via cyclization of γ-aminobutyric acid derivatives under acidic conditions .

- Step 2: Introduce the isoxazole moiety using a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. Catalyst systems like Cu(I) or Ru(II) may enhance regioselectivity .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.

Key Considerations:

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry of reagents to minimize byproducts (e.g., unreacted starting materials).

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Verify the presence of pyrrolidine protons (δ 1.5–3.0 ppm) and isoxazole protons (δ 6.0–8.0 ppm).

- 13C NMR: Confirm carbonyl (δ ~170 ppm) and isoxazole carbons (δ 90–160 ppm).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., ESI-MS [M+H]+) and fragmentation patterns.

Note: Cross-validate data with computational tools (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities.

Advanced Research Questions

Q. How can contradictory data regarding the compound’s stability under varying pH conditions be resolved?

Methodological Answer: Contradictions may arise from differences in experimental setups. To address this:

- Design a Stability Study:

- Prepare solutions of the compound in buffers (pH 2–12) and monitor degradation via HPLC at intervals (0, 24, 48 hours) .

- Use accelerated stability testing (e.g., 40°C/75% RH) to simulate long-term effects.

- Identify Degradation Products:

- Employ LC-MS/MS to detect and characterize breakdown products (e.g., hydrolyzed isoxazole rings or decarboxylated pyrrolidine).

- Mechanistic Insight:

- Computational modeling (e.g., molecular dynamics) can predict pH-sensitive bonds (e.g., ester or amide linkages) .

- Computational modeling (e.g., molecular dynamics) can predict pH-sensitive bonds (e.g., ester or amide linkages) .

Q. What strategies optimize the compound’s synthetic yield in multi-step reactions?

Methodological Answer:

- Reaction Optimization:

- Catalyst Screening: Test transition metals (e.g., Cu, Ru) for cycloaddition efficiency. Ru(II) may improve isoxazole regioselectivity by 20–30% .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Workflow Integration:

- Use flow chemistry for continuous synthesis of the pyrrolidine backbone, reducing batch-to-batch variability.

- Implement in-line FTIR for real-time monitoring of intermediate formation.

- Yield Improvement:

- Introduce protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions during coupling steps.

Critical Note: Balance yield with purity—higher yields may require additional purification steps.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators if aerosolization is possible .

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks.

- Waste Disposal:

- Neutralize acidic/basic residues before disposal.

- Collect organic waste in sealed containers labeled "halogenated solvents" if chlorinated byproducts form .

- Emergency Procedures:

- For skin contact: Rinse immediately with water for 15 minutes; seek medical attention if irritation persists.

- For inhalation: Move to fresh air and administer oxygen if breathing is labored .

Q. How can researchers address discrepancies in reported toxicity profiles?

Methodological Answer:

- Data Harmonization:

- Compare toxicity data across studies (e.g., LD50, mutagenicity) while accounting for differences in test organisms (e.g., rat vs. zebrafish).

- In Silico Prediction:

- Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity endpoints and cross-validate with experimental data .

- Experimental Reassessment:

- Conduct Ames tests (OECD 471) for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HepG2) .

Note: Discrepancies may arise from impurities; ensure compound purity >95% before toxicity testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。